molecular formula C8H17NO2 B032045 C8-Sphingosine CAS No. 133094-50-5

C8-Sphingosine

Cat. No. B032045
CAS RN: 133094-50-5
M. Wt: 159.23 g/mol
InChI Key: FIVWOMYSLFZPQF-ODAVYXMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C8-Sphingosine, also known as N-Octanoyl-D-sphingosine or C8 ceramide, is a synthetic analogue of natural ceramide . It is used in the synthesis of ganglioside GM3 derivatives that show inhibitory activity . It activates protein kinase C, stimulates IL-2 production, and induces apoptosis .


Synthesis Analysis

The sphingolipid de novo synthesis takes place in the endoplasmic reticulum (ER), where the condensation of the activated C16 fatty acid palmitoyl-CoA and the amino acid L-serine is catalyzed by serine palmitoyltransferase (SPT) . The product, 3-ketosphinganine, is then converted into more complex sphingolipids by additional ER-bound enzymes, resulting in the formation of ceramides .


Molecular Structure Analysis

Sphingosine is a distinctive long-chain amino alcohol setting it apart from other lipids. With a chemical formula of C18H37NO2, it comprises a lengthy aliphatic chain and an amino group positioned at the 2-position .


Chemical Reactions Analysis

Sphingolipids are capable of being resolved by HPLC using a reverse-phase C8 or C18 column, in conjunction with either a binary gradient of methanol and water for complex mixtures (e.g., cell lysates), or an isocratic one for less complex samples (e.g., those containing fairly purified components from in vitro reactions) .


Physical And Chemical Properties Analysis

Sphingolipids protect the cell surface by forming a stable outer lipid bilayer of plasma membranes. Glycosphingolipids are directly involved in cell recognition through binding with glycosphingolipid receptors or lectins .

Scientific Research Applications

Cancer Therapy

C8-Sphingosine plays a crucial role in cancer therapy. The over-expression of SphK1 (a lipid kinase) and its metabolite S1P have been observed in various types of cancer and metabolic disorders, making it a potential therapeutic target . The elevated intracellular SphK1 levels appear to play an essential role in uncontrolled cell proliferation and metastasis in various cancer cell types .

Anti-Infectious Role

Sphingosine, which is released from ceramide by the activity of ceramidases, kills many bacterial, viral, and fungal pathogens . In particular, sphingosine is an important natural component of the defense against bacterial pathogens in the respiratory tract .

Treatment of Cystic Fibrosis

Pathologically reduced sphingosine levels in cystic fibrosis airway epithelial cells are normalized by inhalation of sphingosine . This suggests that C8-Sphingosine could be used in the treatment of cystic fibrosis.

Prevention of Bacterial Infections

Coating plastic implants with sphingosine prevents bacterial infections . This indicates that C8-Sphingosine could be used in the prevention of bacterial infections.

Prevention of Viral Infections

Pretreatment of cells with exogenous sphingosine prevents the viral spike protein of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) from interacting with host cell receptors . This suggests that C8-Sphingosine could be used in the prevention of viral infections.

6. Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Sphingosine inhibits the propagation of herpes simplex virus type 1 (HSV-1) in macrophages . This indicates that C8-Sphingosine could be used in the treatment of HSV-1 infections.

Safety And Hazards

C8-Sphingosine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Sphingolipids have shown promising results as cancer treatments. These sphingolipid nanotherapeutics can include a synergistic combination of short chain ceramide and ceramide-forming anticancer agents or sphingolipid metabolism inhibitors . Sphingolipids in mitochondria—from function to disease .

properties

IUPAC Name

(E,2S,3R)-2-aminooct-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVWOMYSLFZPQF-ODAVYXMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C8-Sphingosine

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